5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
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Overview
Description
5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a tetrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting p-tolyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted tetrazole derivatives can be formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological systems.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting or modifying their activity.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
- 5-nitro-N-((1-(m-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
Uniqueness
- Structural Features : The presence of the p-tolyl group and the specific arrangement of functional groups make it unique.
- Reactivity : Its reactivity profile differs due to the electronic effects of the p-tolyl group compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4/c1-9-2-4-10(5-3-9)19-12(16-17-18-19)8-15-14(21)11-6-7-13(24-11)20(22)23/h2-7H,8H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKCBWDHEJKCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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